N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline
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Overview
Description
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one moiety, which is responsible for its unique properties.
Preparation Methods
The synthesis of N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline typically involves the esterification of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with norvaline. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a coupling agent . The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chromen-2-one moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the design of smart materials due to its photoactive properties.
Mechanism of Action
The mechanism of action of N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline involves its interaction with specific molecular targets. The chromen-2-one moiety is known to interact with enzymes and proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline can be compared with other coumarin derivatives such as:
7-amino-4-methylcoumarin: Known for its antimicrobial activity.
2-(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Used in the synthesis of photoactive cellulose derivatives.
N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine: Another coumarin derivative with similar properties. The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C19H23NO6 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-6-14(19(23)24)20-17(21)10-25-15-9-16-13(8-12(15)5-2)11(3)7-18(22)26-16/h7-9,14H,4-6,10H2,1-3H3,(H,20,21)(H,23,24) |
InChI Key |
WACMUGJDTAAJLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1CC)C(=CC(=O)O2)C |
Origin of Product |
United States |
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